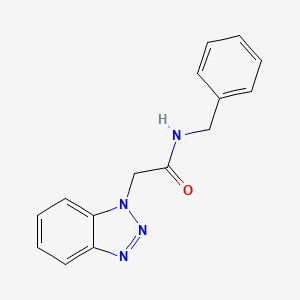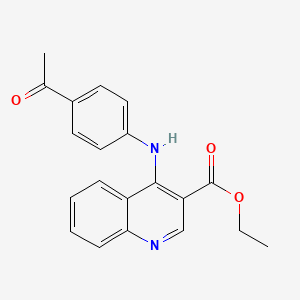![molecular formula C10H10N2O2S B5660957 2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5660957.png)
2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with a thiazole derivative under reflux conditions. The reaction is usually carried out in ethanol, and the progress is monitored using thin-layer chromatography . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-Hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
4-Hydroxybenzothiazole: Exhibits anti-inflammatory and antitumor activities.
2,4-Disubstituted Thiazoles: Display a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.
Uniqueness: 2-[(4-Hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a hydroxyl group and a thiazole ring makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12(10-11-9(14)6-15-10)7-2-4-8(13)5-3-7/h2-5,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRZTUWWTUBKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-1-piperazinyl)-4,6-dimethylpyrimidine](/img/structure/B5660886.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5660888.png)

![N-[(3R,4S)-1-(2-methylpyrimidin-4-yl)-4-propylpyrrolidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B5660905.png)
![methyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5660921.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5660928.png)
![(1R,5R)-6-(1,3-benzodioxole-5-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5660935.png)
![(3R*,4R*)-3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5660938.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide](/img/structure/B5660946.png)


![9-(3-allyl-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5660960.png)
![N-(2,4-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5660975.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5660976.png)
